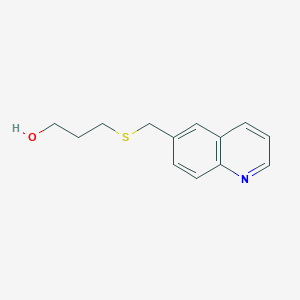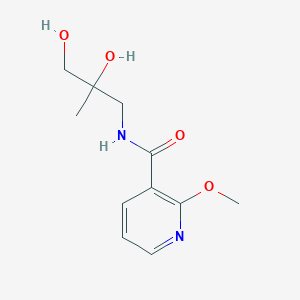![molecular formula C10H13NO5 B7579093 2-Hydroxy-2-methyl-3-[(3-methylfuran-2-carbonyl)amino]propanoic acid](/img/structure/B7579093.png)
2-Hydroxy-2-methyl-3-[(3-methylfuran-2-carbonyl)amino]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-2-methyl-3-[(3-methylfuran-2-carbonyl)amino]propanoic acid, commonly known as HMPA, is an amino acid derivative that has gained significant attention in scientific research in recent years. This compound has been found to have a wide range of applications in various fields, including biochemistry, pharmacology, and organic chemistry. In
Mécanisme D'action
The mechanism of action of HMPA is not fully understood, but it is believed to work by stabilizing the transition state of reactions, thereby increasing the rate of reaction. In biochemistry, HMPA is thought to work by enhancing the reactivity of amino acid derivatives, leading to more efficient peptide synthesis.
Biochemical and Physiological Effects:
HMPA has been found to have several biochemical and physiological effects. In vitro studies have shown that HMPA can increase the rate of certain reactions and enhance the efficiency of peptide synthesis. In vivo studies have shown that HMPA can modulate the immune response and reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using HMPA in lab experiments is its ability to enhance the reactivity of amino acid derivatives, leading to more efficient peptide synthesis. Moreover, HMPA is a relatively inexpensive reagent and is readily available. However, HMPA has been found to be toxic to certain cell lines and can interfere with some assays, making it unsuitable for certain experiments.
Orientations Futures
There are several future directions for research on HMPA. One area of interest is the development of new synthetic methods for HMPA and its derivatives. Moreover, there is potential for the use of HMPA as a drug delivery system or as a modulator of the immune response in disease states. Additionally, further studies are needed to fully understand the mechanism of action of HMPA and its effects on biochemical and physiological processes.
Conclusion:
In conclusion, 2-Hydroxy-2-methyl-3-[(3-methylfuran-2-carbonyl)amino]propanoic acid, or HMPA, is a versatile compound that has gained significant attention in scientific research. Its applications in organic chemistry, biochemistry, and pharmacology make it a valuable reagent in lab experiments. While there are limitations to its use, further research on HMPA and its derivatives could lead to new discoveries and advancements in various fields of science.
Méthodes De Synthèse
HMPA is synthesized through a multi-step process, starting with the reaction of L-Aspartic acid with 3-methylfuran-2-carboxylic acid to form a protected intermediate. This intermediate is then deprotected, followed by the addition of methylmagnesium bromide to form the final product, HMPA.
Applications De Recherche Scientifique
HMPA has been extensively studied for its applications in various fields of scientific research. In organic chemistry, HMPA is used as a solvent and a reagent in several reactions, including the Wittig reaction, the Horner-Wadsworth-Emmons reaction, and the Staudinger reaction. In biochemistry, HMPA is used as a chiral auxiliary in the synthesis of amino acids and peptides. Moreover, HMPA has been found to have potential applications in pharmacology, including as an anti-inflammatory agent and a modulator of the immune response.
Propriétés
IUPAC Name |
2-hydroxy-2-methyl-3-[(3-methylfuran-2-carbonyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5/c1-6-3-4-16-7(6)8(12)11-5-10(2,15)9(13)14/h3-4,15H,5H2,1-2H3,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBJSTRTNFKEKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)NCC(C)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(5-Bromothiophene-3-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579010.png)
![2-Hydroxy-2-methyl-3-[(3-methyl-5-propan-2-yl-1,2-oxazole-4-carbonyl)amino]propanoic acid](/img/structure/B7579012.png)
![3-[(3,5-Dimethylpiperidin-1-yl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579016.png)
![3-[(2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579035.png)
![(2,5-Dimethylpyrazol-3-yl)-[4-(methylamino)piperidin-1-yl]methanone](/img/structure/B7579051.png)
![2-Hydroxy-2-methyl-3-[(6-methylpyridine-2-carbonyl)amino]propanoic acid](/img/structure/B7579057.png)
![2-Hydroxy-2-methyl-3-[[1-(2-methylpropyl)-5-oxopyrrolidine-3-carbonyl]amino]propanoic acid](/img/structure/B7579074.png)
![(2-Ethyl-5-methylpyrazol-3-yl)-[4-(methylamino)piperidin-1-yl]methanone](/img/structure/B7579075.png)
![3-[(2,5-Difluorophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579078.png)
![3-[(2,5-Dimethylfuran-3-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579086.png)
![3-(5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonylamino)-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579089.png)


![3-[(3,5-Dimethylcyclohexyl)amino]propane-1,2-diol](/img/structure/B7579116.png)